![molecular formula C20H19ClN4O2 B2543465 3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 887462-03-5](/img/structure/B2543465.png)
3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a type of heterocyclic compound. The presence of a carbonyl group indicates that this compound may have reactivity associated with carbonyl compounds, such as nucleophilic addition reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyrido[1,2-a]pyrimidin-4-one moiety would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” falls under this category. The synthesis of such compounds has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biological and Pharmaceutical Activity
Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could potentially be used in the development of new drugs.
Antibacterial Activity
Some derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity . Given the structural similarity, the compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” might also possess antibacterial properties.
Antifungal Activity
Piperazine can be found in biologically active compounds for a variety of disease states, including antifungal drugs . This suggests potential antifungal applications for the compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one”.
Antiviral Activity
Piperazine derivatives have been used in the development of antiviral drugs . Therefore, the compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could potentially be used in antiviral research.
Antipsychotic and Antidepressant Activity
Piperazine is a common structural motif found in antipsychotic and antidepressant drugs . This suggests that the compound “3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could have potential applications in the treatment of mental health disorders.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dopamine transporters .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent dopamine transporter ligands .
Biochemical Pathways
Compounds with similar structures have been associated with the dopamine neurotransmission pathway .
Result of Action
Similar compounds have been reported to have high selectivity for the dopamine transporter .
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-14-5-6-18-22-12-17(20(27)25(18)13-14)19(26)24-9-7-23(8-10-24)16-4-2-3-15(21)11-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTVHHJCWAZRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
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